Stearyl nervonoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearyl nervonoate: is a chemical compound with the molecular formula C42H82O2 and a molecular weight of 619.0993 . It is an ester formed from stearyl alcohol and nervonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearyl nervonoate can be synthesized through the esterification reaction between stearyl alcohol and nervonic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of high-purity reagents and controlled reaction conditions is essential to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Stearyl nervonoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound back to its alcohol and acid components.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Stearic acid and nervonic acid.
Reduction: Stearyl alcohol and nervonic acid.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Stearyl nervonoate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its potential effects on cellular membranes.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurodegenerative diseases.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of stearyl nervonoate involves its interaction with cellular membranes and lipid metabolism pathways. This compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may influence the activity of enzymes involved in lipid metabolism, such as stearoyl-CoA desaturase.
Comparison with Similar Compounds
Stearyl stearate: An ester formed from stearyl alcohol and stearic acid.
Cetyl nervonoate: An ester formed from cetyl alcohol and nervonic acid.
Oleyl nervonoate: An ester formed from oleyl alcohol and nervonic acid.
Uniqueness: Stearyl nervonoate is unique due to its specific combination of stearyl alcohol and nervonic acid, which imparts distinct physicochemical properties. Its long-chain structure and unsaturation contribute to its unique behavior in biological systems and industrial applications.
Properties
CAS No. |
87657-51-0 |
---|---|
Molecular Formula |
C42H82O2 |
Molecular Weight |
619.1 g/mol |
IUPAC Name |
octadecyl (Z)-tetracos-15-enoate |
InChI |
InChI=1S/C42H82O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-25-26-28-30-32-34-36-38-40-42(43)44-41-39-37-35-33-31-29-27-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-41H2,1-2H3/b19-17- |
InChI Key |
QQVXEVINPBLMMK-ZPHPHTNESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.